molecular formula C21H15F4N5O2S B8117028 Apalutamide D4

Apalutamide D4

Cat. No.: B8117028
M. Wt: 481.5 g/mol
InChI Key: HJBWBFZLDZWPHF-NZLXMSDQSA-N
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Description

Apalutamide D4 is a deuterated form of apalutamide, a next-generation androgen receptor inhibitor. It is primarily used in the treatment of non-metastatic castration-resistant prostate cancer. The deuterated form, this compound, contains deuterium atoms, which can enhance the pharmacokinetic properties of the drug, potentially leading to improved efficacy and reduced side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Apalutamide D4 involves the incorporation of deuterium atoms into the apalutamide molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Apalutamide D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Apalutamide D4 has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium incorporation on chemical properties.

    Biology: Employed in biological studies to investigate the metabolic pathways and interactions of deuterated drugs.

    Medicine: Utilized in clinical research to evaluate the pharmacokinetics and pharmacodynamics of deuterated drugs in comparison to their non-deuterated counterparts.

    Industry: Applied in the development of new drug formulations with improved stability and efficacy.

Mechanism of Action

Apalutamide D4 exerts its effects by binding to the androgen receptor and inhibiting its activity. This prevents the androgen receptor from translocating to the nucleus and binding to androgen response elements on DNA, thereby inhibiting the transcription of androgen-responsive genes. The deuterium atoms in this compound can enhance the drug’s stability and reduce its metabolic rate, leading to prolonged action .

Comparison with Similar Compounds

Similar Compounds

    Enzalutamide: Another androgen receptor inhibitor used in the treatment of prostate cancer.

    Darolutamide: A newer androgen receptor inhibitor with a similar mechanism of action.

Uniqueness of Apalutamide D4

This compound is unique due to the incorporation of deuterium atoms, which can enhance its pharmacokinetic properties. This can lead to improved efficacy, reduced side effects, and prolonged action compared to non-deuterated analogs .

Properties

IUPAC Name

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-1,1,3,3-tetradeuterio-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)/i5D2,6D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBWBFZLDZWPHF-NZLXMSDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(C12C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)NC)F)C4=CC(=C(N=C4)C#N)C(F)(F)F)([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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